molecular formula C19H23N5 B2922582 1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-68-3

1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2922582
CAS No.: 611197-68-3
M. Wt: 321.428
InChI Key: MMYPLMVLRKRNFO-UHFFFAOYSA-N
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Description

1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core. The structure includes:

  • Position 3: An isopropyl substituent, contributing steric bulk and lipophilicity.
  • Position 4: A carbonitrile group, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13(2)14-11-18(21-9-10-23(3)4)24-17-8-6-5-7-16(17)22-19(24)15(14)12-20/h5-8,11,13,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYPLMVLRKRNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the dimethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in substituents at positions 1 and 3. Key comparisons include:

Compound Substituents Key Properties Source
1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Position 3: Methyl Yield: 37.29%; M.P. >258°C; IR peaks: NH (3382 cm⁻¹), C≡N (2205 cm⁻¹)
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile Position 1: Cyclohexylamino (bulkier, lipophilic) Higher lipophilicity; potential for altered pharmacokinetics
2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile Position 1: Oxo group; Position 2: Hydroxyethyl Enhanced hydrogen bonding; tested for antimicrobial activity
3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile (3s) Position 1: Oxo; Position 2: Phenyl Yield: 81%; high purity via HPLC; potential antitubercular activity
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propenyl analog Position 1: Longer dimethylaminopropyl chain; Position 2: Propenyl Increased flexibility; molecular weight: 361.48 g/mol

Physicochemical Properties

  • Melting Point: The methyl-substituted analog (13a) exhibits a high melting point (>258°C), likely due to strong intermolecular interactions from the amino group . The isopropyl substituent in the target compound may reduce crystallinity, though data is unavailable.
  • Solubility: The dimethylaminoethyl group enhances aqueous solubility compared to cyclohexylamino derivatives (e.g., ’s compound), which are more lipophilic .
  • Synthetic Yield: Analogs with oxo groups (e.g., 3s in ) show higher yields (52–90%) than amino-substituted derivatives (37% in ), suggesting substituent-dependent reaction efficiency .

Pharmacological Activity

  • Anticancer Potential: Amino-substituted derivatives (e.g., ’s 13a) are hypothesized to target DNA or kinases due to their hydrogen-bonding capacity .
  • Antimicrobial Activity : Oxo-substituted analogs () demonstrated efficacy against TB and MDR-TB, likely via inhibition of mycobacterial enzymes .
  • Structural-Activity Relationships: The isopropyl group at position 3 may enhance membrane permeability compared to methyl.

Biological Activity

The compound 1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{17}H_{20}N_{4}
  • Molecular Weight : 296.37 g/mol
  • CAS Number : Not specified in the available literature.

This compound features a pyrido[1,2-a]benzimidazole core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Several studies have investigated the antitumor potential of benzimidazole derivatives, including those similar to our compound. For instance, research indicates that modifications at specific positions on the benzimidazole ring can significantly enhance cytotoxicity against various cancer cell lines. A study highlighted that certain amino derivatives exhibited strong antitumor activity and low cardiotoxicity, suggesting a promising therapeutic window for further development .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. A structure-activity relationship (SAR) study demonstrated that compounds with specific substitutions showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The tested strains included Staphylococcus aureus and Escherichia coli, indicating that structural modifications can lead to enhanced antimicrobial efficacy .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA or key enzymes involved in cell proliferation. For example, some compounds have been shown to intercalate into DNA, leading to disruption of replication processes and subsequent cell death . Additionally, the ability to modulate enzyme activity related to cancer cell metabolism has been noted as a significant pathway for antitumor activity.

Case Study 1: Antitumor Efficacy

A notable case study examined the efficacy of a closely related benzimidazole derivative against P388 leukemia in mice. Results indicated that the compound exhibited significant tumor regression compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, a series of benzimidazole compounds were synthesized and tested against various pathogens. The results revealed that certain derivatives had Minimum Inhibitory Concentrations (MICs) below 10 µg/mL against resistant strains of Klebsiella pneumoniae, showcasing their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups (like dimethylamino) enhances solubility and bioavailability.
  • Positioning of Functional Groups : The position of amino and carbonitrile groups significantly influences cytotoxicity and selectivity towards cancer cells.
Substituent PositionEffect on ActivityReference
4-positionIncreased cytotoxicity
5-positionEnhanced antibacterial effect
7-positionReduced cardiotoxicity

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how are they optimized for efficiency?

  • Methodological Answer : A one-pot multicomponent reaction involving heterocyclic ketene aminals, enamines, and aromatic aldehydes is a key approach. This method avoids tedious work-up procedures, as products precipitate directly in high purity. Optimization includes adjusting stoichiometry, solvent selection (e.g., ethanol or DMF), and temperature control (80–100°C). Characterization via melting point, IR (to confirm nitrile and amine groups), 1^1H/13^13C NMR (for structural elucidation), and TOF-MS (for molecular weight validation) is critical .

Q. What spectroscopic and physical characterization methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • Melting Point (m.p.) : Determines purity and consistency across batches.
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}).
  • NMR : 1^1H NMR resolves proton environments (e.g., dimethylamino ethyl groups at δ 2.2–3.0 ppm), while 13^13C NMR confirms carbon backbone.
  • TOF-MS : Validates molecular ion peaks and fragmentation patterns.
    Cross-referencing these datasets ensures structural fidelity .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) through iterative feedback loops . This approach accelerates the discovery of novel derivatives or reaction mechanisms.

Q. What statistical strategies are effective for optimizing reaction yields and minimizing experimental trials?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., temperature, reagent ratios, reaction time). For example, a central composite design could identify nonlinear interactions between variables, enabling robust optimization with <20% of traditional trial counts . Post-hoc ANOVA analysis quantifies parameter significance, guiding targeted adjustments.

Q. How can researchers resolve contradictions in reported data (e.g., conflicting yields or bioactivity) for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, inert atmosphere) to isolate variables.
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural consistency.
  • Meta-Analysis : Compare datasets across studies to identify outliers or systematic biases (e.g., impurity profiles in NMR spectra) .

Q. What reactor design principles are critical for scaling up synthesis while maintaining product integrity?

  • Methodological Answer :

  • Mass Transfer Efficiency : Use stirred-tank reactors with optimized impeller designs to ensure homogeneity.
  • Thermal Control : Jacketed reactors with precise temperature gradients prevent side reactions (e.g., nitrile hydrolysis).
  • Separation Integration : In-line filtration or crystallization units streamline purification, as demonstrated in multicomponent reaction workflows .

Data Gaps and Recommendations

  • Current Limitations : Limited public data on pharmacokinetics, toxicity, or catalytic applications of this compound.
  • Future Directions :
    • Explore hybrid computational-experimental frameworks (e.g., ICReDD) for derivative synthesis .
    • Apply cryo-electron microscopy or in-situ NMR to monitor reaction dynamics in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.